2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid

Description

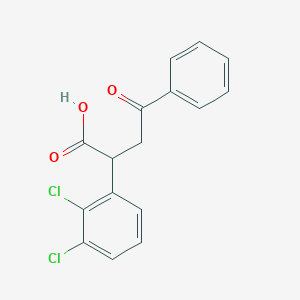

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid is a chlorinated aromatic compound featuring a butanoic acid backbone substituted with a phenyl group at the 4-oxo position and a 2,3-dichlorophenyl group at the 2-position. This structure combines a ketone moiety, a carboxylic acid group, and two aromatic rings with chlorine substituents, which collectively influence its physicochemical properties.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-13-8-4-7-11(15(13)18)12(16(20)21)9-14(19)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFXQNKQYCNGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 2,3-dichlorobenzene reacts with phenylacetic acid in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as recrystallization or column chromatography, are employed to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated compounds, hydroxylated compounds

Scientific Research Applications

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways through receptor interactions. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid (CAS 344280-12-2)

- Structural Difference : Replaces the 2,3-dichlorophenyl group with a 3-chlorophenyl substituent.

- Implications : Reduced chlorine content decreases molecular weight and lipophilicity compared to the main compound. This may alter binding affinity in biological systems due to weaker electron-withdrawing effects .

4-(4-Chlorophenyl)-2-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

- Structural Difference : Substitutes the phenyl group at the 4-oxo position with a 4-chlorophenyl ring.

Functional Group Variations

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

- Structural Difference : Incorporates a sulfanyl group and a carboxymethyl side chain at the 2-position.

- These compounds exist as racemic mixtures, suggesting stereochemical complexity in synthesis and activity .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

- Structural Difference : Replaces the carboxylic acid with a methyl ester and lacks the dichlorophenyl substituent.

- Implications : The ester group enhances lipophilicity and may serve as a prodrug, requiring hydrolysis for activation. The absence of chlorine reduces steric bulk and electronic effects .

Non-Chlorinated Analogs

4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid

- Structural Difference: Substitutes chlorine atoms with methyl groups and adds a 2,2-dimethyl configuration on the butanoic acid chain.

- The branched chain may also affect conformational flexibility .

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 5333-34-6)

- Structural Difference : Replaces chlorines with methoxy groups at the 3,4-positions of the phenyl ring.

- Implications : Methoxy groups enhance solubility in polar solvents via hydrogen bonding but reduce lipid membrane penetration compared to chlorinated analogs. The electron-donating methoxy groups may alter electronic interactions in biological targets .

Structural and Physicochemical Comparison Table

Biological Activity

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid is , with a molecular weight of approximately 320.18 g/mol. It appears as a white to off-white powder and has a melting point range of 167–169 °C . The compound belongs to the class of carboxylic acids and exhibits a unique structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in several studies, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Similar derivatives have shown promise in the treatment of neurodegenerative diseases by acting as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway linked to neuroinflammation and neurodegeneration .

The exact mechanisms by which 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.

- Modulation of Signaling Pathways : It is believed to affect various signaling pathways that regulate cell survival, proliferation, and inflammation.

- Interaction with Receptors : There is evidence suggesting that this compound may interact with nuclear receptors involved in metabolic regulation and inflammation .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid using an animal model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Study 2: Anticancer Potential

In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis can involve Friedel-Crafts acylation or ketone formation via Claisen condensation. For example, reacting 2,3-dichlorophenylacetic acid with phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) can yield the ketone backbone. Optimization includes temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for high electrophile stability). Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures high purity. Comparative TLC or HPLC monitoring is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The dichlorophenyl group’s deshielding effects will shift aromatic protons downfield (~7.2–7.8 ppm).

- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve stereochemical ambiguities; similar dichlorophenyl compounds have been structurally validated via single-crystal diffraction (e.g., P2₁/c space group, R-factor < 0.05) .

Q. How can researchers determine key physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- logP : Use shake-flask method (octanol/water partitioning) or computational tools (e.g., ChemAxon). For analogs like 4-phenylbutanoic acid derivatives, logP ranges from 3.0–4.2 due to aromatic hydrophobicity .

- Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) to model gastrointestinal absorption. Low aqueous solubility is expected; DMSO is recommended for in vitro assays.

Advanced Research Questions

Q. How does the dichlorophenyl substituent influence structure-activity relationships (SAR) compared to fluorophenyl analogs?

- Methodological Answer : Chlorine’s higher electronegativity and steric bulk enhance binding affinity to hydrophobic enzyme pockets. For example, fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show IC₅₀ values of ~12.5 µM against KYN-3-OHase, while dichlorophenyl derivatives may exhibit stronger inhibition due to improved π-π stacking and van der Waals interactions. SAR studies should compare substituent effects via enzymatic assays (e.g., fluorescence quenching) .

Q. What experimental strategies can resolve contradictions between computational docking and empirical activity data?

- Methodological Answer :

- Re-evaluate Force Fields : Use AMBER or CHARMM to refine docking parameters, ensuring halogen-bonding (Cl···O/N) is accurately modeled.

- Mutagenesis Studies : Target residues predicted to interact with the dichlorophenyl group (e.g., Phe₃₈₇ in KYN-3-OHase) to validate binding hypotheses.

- Crystallographic Validation : Co-crystallize the compound with its target enzyme; prior work on dichlorophenyl spiro compounds achieved resolution ≤1.8 Å .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS; calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition. Chlorinated aromatics often inhibit CYP2D6/CYP2C9 .

Q. What strategies mitigate data variability in biological replicate assays?

- Methodological Answer :

- Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS workflows.

- Statistical Design : Apply ANOVA with post-hoc Tukey tests to distinguish technical vs. biological variability.

- Positive Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.